2-(4-Methylphenoxy)-1-[4-(propylsulfonyl)piperazin-1-yl]ethanone
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Overview
Description
2-(4-Methylphenoxy)-1-[4-(propylsulfonyl)piperazin-1-yl]ethanone is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenoxy)-1-[4-(propylsulfonyl)piperazin-1-yl]ethanone typically involves the following steps:
Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with a suitable alkylating agent.
Introduction of the propylsulfonyl group: This step involves the sulfonation of the piperazine ring using propylsulfonyl chloride under basic conditions.
Attachment of the 4-methylphenoxy group: This can be done through a nucleophilic substitution reaction where 4-methylphenol reacts with an appropriate electrophile, such as an alkyl halide, in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions with optimized conditions to maximize yield and purity. These methods may include continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenoxy ring, leading to the formation of a carboxylic acid derivative.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The piperazine ring can undergo various substitution reactions, such as alkylation or acylation, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base (e.g., sodium hydroxide) are commonly used.
Major Products
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Introduction of various alkyl or acyl groups on the piperazine ring.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Methylphenoxy)-1-[4-(propylsulfonyl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylphenoxy)-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone
- 2-(4-Methylphenoxy)-1-[4-(ethylsulfonyl)piperazin-1-yl]ethanone
- 2-(4-Methylphenoxy)-1-[4-(butylsulfonyl)piperazin-1-yl]ethanone
Uniqueness
2-(4-Methylphenoxy)-1-[4-(propylsulfonyl)piperazin-1-yl]ethanone is unique due to the specific combination of the 4-methylphenoxy group and the propylsulfonyl-substituted piperazine ring. This unique structure may confer distinct pharmacological properties and reactivity compared to other similar compounds.
Properties
IUPAC Name |
2-(4-methylphenoxy)-1-(4-propylsulfonylpiperazin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-3-12-23(20,21)18-10-8-17(9-11-18)16(19)13-22-15-6-4-14(2)5-7-15/h4-7H,3,8-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKNPVYXCAPTBJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)C(=O)COC2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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